molecular formula C9H12ClNO B1285027 3-Amino-3-(2-chlorophenyl)propan-1-ol CAS No. 21464-51-7

3-Amino-3-(2-chlorophenyl)propan-1-ol

Cat. No. B1285027
CAS RN: 21464-51-7
M. Wt: 185.65 g/mol
InChI Key: MJTCBVJNSSTRIS-UHFFFAOYSA-N
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Description

The compound "3-Amino-3-(2-chlorophenyl)propan-1-ol" is a chemical that appears to be related to a class of beta-adrenergic blocking agents. These agents are typically used for their cardiovascular effects, such as reducing heart rate and blood pressure. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the first paper, which describes a series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols with varying aryl and amidic groups .

Synthesis Analysis

The synthesis of related compounds has been described in the first paper, where the authors have created a series of compounds by substituting the aryl moiety with a heterocyclic group or by substituting the amidic group with a heterocyclic moiety . Although the exact synthesis of "3-Amino-3-(2-chlorophenyl)propan-1-ol" is not detailed, it can be inferred that a similar approach could be used, involving the introduction of the 2-chlorophenyl group and the amino group to the propanol backbone.

Molecular Structure Analysis

While the second paper does not directly discuss "3-Amino-3-(2-chlorophenyl)propan-1-ol," it does provide insight into the molecular structure analysis of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, using X-ray diffraction and DFT calculations . This suggests that similar techniques could be employed to analyze the molecular structure of "3-Amino-3-(2-chlorophenyl)propan-1-ol," potentially revealing important dihedral angles, hydrogen bonding interactions, and overall molecular conformation.

Chemical Reactions Analysis

The provided papers do not offer specific information on the chemical reactions of "3-Amino-3-(2-chlorophenyl)propan-1-ol." However, based on the structural similarities to the compounds in the first paper, it can be hypothesized that this compound may also exhibit reactivity typical of beta-blockers, such as interactions with adrenergic receptors . Further studies would be required to confirm such reactivity and to understand the specific chemical reactions that "3-Amino-3-(2-chlorophenyl)propan-1-ol" may undergo.

Physical and Chemical Properties Analysis

Neither paper provides direct information on the physical and chemical properties of "3-Amino-3-(2-chlorophenyl)propan-1-ol." However, the first paper's discussion of related beta-blockers suggests that these compounds generally have significant potency and, in some cases, cardioselectivity . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like pKa, would need to be determined experimentally for "3-Amino-3-(2-chlorophenyl)propan-1-ol." These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Scientific Research Applications

Indole derivatives, which are structurally similar to “3-Amino-3-(2-chlorophenyl)propan-1-ol”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been synthesized and tested for their potential therapeutic effects .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents. One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Future Directions

The compound has potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery . It can be a valuable asset in the development of new pharmaceuticals or in chemical research .

properties

IUPAC Name

3-amino-3-(2-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTCBVJNSSTRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588755
Record name 3-Amino-3-(2-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-chlorophenyl)propan-1-ol

CAS RN

21464-51-7
Record name γ-Amino-2-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21464-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(2-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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